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Compound of Interest

Compound Name: Methyl 4-methyl-3-nitrobenzoate

Cat. No.: B1293696

Spectroscopic Analysis of Methyl 4-methyl-3-
nitrobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-methyl-3-nitrobenzoate, a key intermediate in organic synthesis. The intended audience for
this document includes researchers, scientists, and professionals in the field of drug
development. This guide presents a detailed analysis of its Proton Nuclear Magnetic
Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), and Infrared (IR)
spectroscopic data.

Spectroscopic Data Summary

The structural elucidation of Methyl 4-methyl-3-nitrobenzoate is supported by the following
spectroscopic data. The quantitative data are summarized in the tables below for ease of
reference and comparison.

Table 1: *H NMR Spectroscopic Data for Methyl 4-methyl-
3-nitrobenzoate
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

8.60 d 1.8 1H Ar-H

8.14 dd 18,81 1H Ar-H

7.44 dd 0.6, 8.1 1H Ar-H

3.96 S - 3H -OCHs

2.66 S - 3H Ar-CHs

Data sourced from a supporting information document.[1]

Table 2: 3*C NMR Spectroscopic Data for Methyl 4-

methyl-3-nitrobenzoate

Chemical Shift (8) ppm Assighment
165.03 C=0 (Ester)
149.74 Ar-C

138.75 Ar-C

133.26 Ar-C

133.15 Ar-C

129.83 Ar-C

125.84 Ar-C

52.71 -OCHs

20.8 (Predicted) Ar-CHs

Data sourced from a supporting information document.[1] The chemical shift for the Ar-CHs

group was not explicitly provided in the source and is a predicted value based on typical

chemical shifts for similar functional groups.
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Table 3: Infrared (IR) Spectroscopy Data for Methyl 4-

methyl-3-nitrobenzoate
Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2960-2850 Medium Aliphatic C-H Stretch (-CHs)
~1730 Strong C=0 Stretch (Ester)
~1600, ~1475 Medium-Strong Aromatic C=C Stretch
~1530 Strong Asymmetric NO2 Stretch
~1350 Strong Symmetric NO2 Stretch
~1250 Strong C-O Stretch (Ester)

Note: An experimental IR spectrum for Methyl 4-methyl-3-nitrobenzoate was not available.
The data presented are predicted values based on the characteristic absorption frequencies of
the functional groups present in the molecule and data from the closely related precursor, 4-
methyl-3-nitrobenzoic acid.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic
characterization of Methyl 4-methyl-3-nitrobenzoate.

Synthesis of Methyl 4-methyl-3-nitrobenzoate

Methyl 4-methyl-3-nitrobenzoate is synthesized via Fischer esterification of 4-methyl-3-
nitrobenzoic acid.[1]

e Reaction Setup: A solution of 4-methyl-3-nitrobenzoic acid (10 g, 55 mmol) is prepared in
100 mL of methanol in a round-bottom flask.

o Catalyst Addition: Concentrated sulfuric acid (2 mL) is added dropwise to the solution.

o Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4
hours.
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o Workup: After cooling to room temperature, the solution is concentrated under vacuum. The
resulting residue is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100
mL).

 Purification: The combined organic layers are washed with saturated sodium bicarbonate
solution and brine. The organic layer is then dried over anhydrous magnesium sulfate,
filtered, and concentrated to yield the product as a pale yellow solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 300 MHz NMR spectrometer.[1]

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL
of deuterated chloroform (CDCIs) in a 5 mm NMR tube.

o Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field
homogeneity. For *H NMR, a standard one-pulse experiment is performed. For 3C NMR, a
proton-decoupled experiment is typically used to simplify the spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the spectrum. The spectrum is then phased, baseline corrected, and referenced to the
residual solvent peak of CDCIs (& 7.26 ppm for *H NMR and & 77.16 ppm for 3C NMR).

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet or thin-film method.

o Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar
until a fine, homogeneous powder is obtained. This powder is then pressed into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded over a typical range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow from sample synthesis to structural
elucidation using spectroscopic methods.

Workflow for Spectroscopic Analysis of Methyl 4-methyl-3-nitrobenzoate
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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